3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. . The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The pyridazine ring may interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-aminophenyl)sulfonyl)benzenesulfonamide
Uniqueness
3-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the methoxy group enhances its solubility and bioavailability, while the pyridazine ring contributes to its biological activity .
Properties
IUPAC Name |
3-methoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-13-6-11-18(21-20-13)19-14-7-9-15(10-8-14)22-26(23,24)17-5-3-4-16(12-17)25-2/h3-12,22H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEPDBJJMGMIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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